3-(3-Carboxyprop-2-enoylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

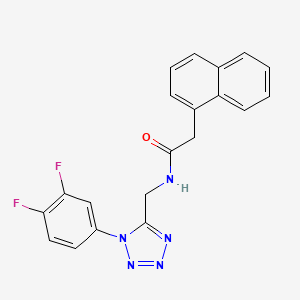

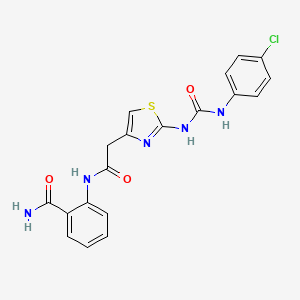

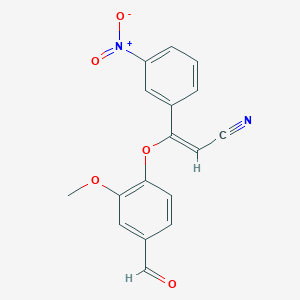

3-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C11H9NO5 . It is a specialist product used in life science research .

Molecular Structure Analysis

The molecular weight of 3-(3-Carboxyprop-2-enoylamino)benzoic acid is 235.198 . The molecular structure consists of a benzoic acid group attached to a carboxyprop-2-enoylamino group .Scientific Research Applications

Synthesis and Chemical Transformations

Benzoic acid derivatives serve as pivotal intermediates in the synthesis of complex molecules. For instance, 2-[2-(benzoylamino)benzoylamino]benzoic acid and its analogues have been explored for their antiadenoviral properties, showing the importance of specific substituent patterns and carboxylic acid presence for activity, indicating a method for enhancing pharmaceutical agents' potency through structural modifications (Öberg et al., 2012). Similarly, the synthesis of novel 3-hydroxy benzoic acid hybrid derivatives highlights the application of these compounds in developing new antibacterial agents, showcasing their broad antimicrobial potential (Satpute et al., 2018).

Material Science and Coordination Chemistry

In material science, benzoic acid derivatives are utilized in designing coordination polymers with unique photophysical properties. Lanthanide-based coordination polymers assembled from 3,5-dihydroxy benzoates demonstrate the influence of benzoic acid derivatives on constructing materials with potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Environmental Applications

The environmental applications of benzoic acid derivatives are evident in their photocatalytic properties. Metal-organic frameworks (MOFs) synthesized from benzoic acid derivatives exhibit enhanced photocatalytic degradation of organic dyes, addressing pollution and offering solutions for water treatment technologies (Wang et al., 2021).

Pharmacological Studies

In pharmacology, the study of benzoic acid derivatives extends to exploring their antitumor activities. Organotin carboxylates derived from benzoic acid have shown promising results in preliminary antitumor activity studies, highlighting the potential for developing new cancer treatments (Sakho et al., 2010).

Safety and Hazards

The safety data sheet for 3-(3-Carboxyprop-2-enoylamino)benzoic acid indicates that it can cause skin irritation and serious eye damage . It is harmful if inhaled and can cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name |

3-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAYWKXDXAWJB-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxyprop-2-enoylamino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2820929.png)

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)